molecular formula C24H30O8 B14784610 2H,6H-Pyrano[3,2-b]xanthen-6-one,3,4-dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-

2H,6H-Pyrano[3,2-b]xanthen-6-one,3,4-dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-

Cat. No.: B14784610
M. Wt: 446.5 g/mol
InChI Key: LBKFMQRUEAWEOG-UHFFFAOYSA-N
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Description

2H,6H-Pyrano[3,2-b]xanthen-6-one,3,4-dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl- is a complex organic compound belonging to the class of xanthones. Xanthones are known for their diverse biological activities and are often found in natural products. This particular compound has drawn attention due to its potential therapeutic properties and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,6H-Pyrano[3,2-b]xanthen-6-one derivatives typically involves the condensation of appropriately substituted o-hydroxybenzoic acids with 1,3-dihydroxyxanthone, followed by dehydration and cyclization reactions . The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the pyran ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2H,6H-Pyrano[3,2-b]xanthen-6-one derivatives can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.

    Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2H,6H-Pyrano[3,2-b]xanthen-6-one derivatives involves their interaction with cellular targets, leading to various biological effects. For instance, these compounds have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H,6H-Pyrano[3,2-b]xanthen-6-one derivatives are unique due to their specific structural features, such as the presence of the pyran ring and various functional groups. These structural elements contribute to their distinct biological activities and make them valuable for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C24H30O8

Molecular Weight

446.5 g/mol

IUPAC Name

5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-3,4-dihydropyrano[3,2-b]xanthen-6-one;hydrate

InChI

InChI=1S/C24H28O7.H2O/c1-23(2,28)8-6-13-18-16(10-14(25)22(13)29-5)30-17-11-15-12(7-9-24(3,4)31-15)20(26)19(17)21(18)27;/h10-11,25-26,28H,6-9H2,1-5H3;1H2

InChI Key

LBKFMQRUEAWEOG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C(=C4CCC(C)(C)O)OC)O)C.O

Origin of Product

United States

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